2-(2-Amino-4-methoxyphenyl)acetonitrile
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Overview
Description
2-(2-Amino-4-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H10N2O It is characterized by the presence of an amino group, a methoxy group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the reaction of 2-(4-methoxyphenyl)acetohydrazide with various substituted aldehydes under microwave pulses .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-4-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-(2-Amino-4-methoxyphenyl)acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Amino-4-methoxyphenyl)acetonitrile involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile due to the presence of the amino group, which allows it to participate in various biochemical reactions . Additionally, the methoxy group can influence its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)acetohydrazide: Similar in structure but with a hydrazide group instead of a nitrile group.
2-(4-Aminophenyl)benzothiazole: Contains a benzothiazole ring instead of a nitrile group.
Uniqueness
2-(2-Amino-4-methoxyphenyl)acetonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both amino and methoxy groups enhances its versatility in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-(2-amino-4-methoxyphenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-12-8-3-2-7(4-5-10)9(11)6-8/h2-3,6H,4,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRLGEBPPFEBNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552207 |
Source
|
Record name | (2-Amino-4-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118671-03-7 |
Source
|
Record name | (2-Amino-4-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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